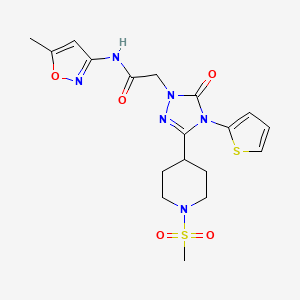
N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22N6O5S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Highly Potent Fluorescence-Tagged Ligands
This compound and its derivatives have been explored for their potential as highly potent fluorescence-tagged ligands for the histamine H3 receptor. Through the synthesis of different (3-phenoxypropyl)piperidine derivatives coupled to various fluorescent moieties, researchers aim to identify and understand the binding site on the histamine H3 receptor, providing tools for further pharmacological research. Some derivatives demonstrated antagonist potencies in vivo, indicating their potential for further development into therapeutic agents (Amon et al., 2007).
Molecular Docking and Enzyme Inhibitory Activities
Another study focused on the synthesis of N-substituted acetamide derivatives following both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The research highlighted the utility of these compounds in developing new therapeutics, with certain derivatives showing significant activity against the enzymes studied, aiding in the understanding of their biological interactions and potential applications in drug design (Virk et al., 2018).
Antibacterial Potentials
The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated. These compounds were synthesized and tested against various bacterial strains, demonstrating moderate inhibitory activity but showing relatively higher activity against Gram-negative bacteria. This research contributes to the ongoing search for new antibacterial agents amidst rising antibiotic resistance (Iqbal et al., 2017).
Synthesis and Antimicrobial Activity
Further research has been conducted on the synthesis of N-substituted derivatives of acetamide and their antimicrobial activity. These compounds, featuring 1,3,4-oxadiazole and other heterocyclic moieties, were evaluated against both Gram-negative and Gram-positive bacteria. The studies aimed at discovering new antimicrobial agents to combat various bacterial infections, with some derivatives exhibiting moderate to significant activity, showcasing their potential for further drug development (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S2/c1-12-10-14(21-29-12)19-15(25)11-23-18(26)24(16-4-3-9-30-16)17(20-23)13-5-7-22(8-6-13)31(2,27)28/h3-4,9-10,13H,5-8,11H2,1-2H3,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUDEDVYAPLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)
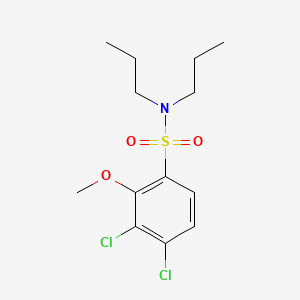
![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)

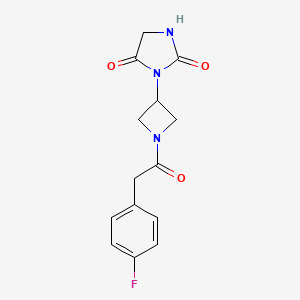
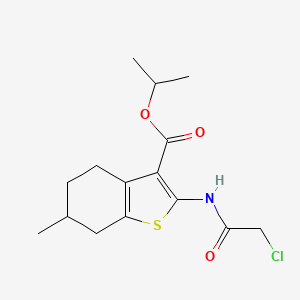
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)

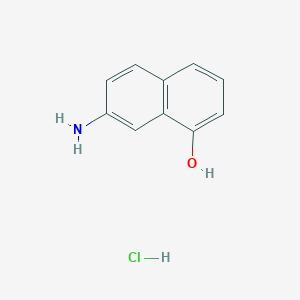
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)
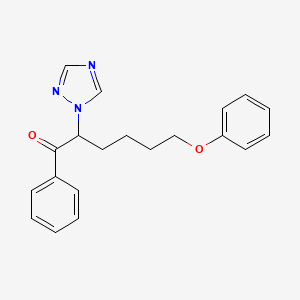
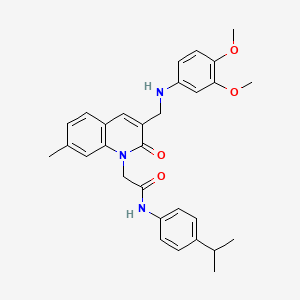
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)